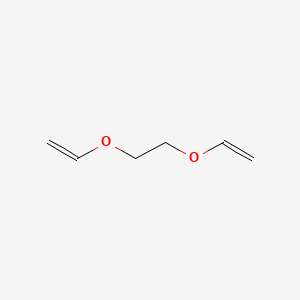

1,2-Divinyloxyethane

Description

Significance of Divinyl Ethers in Contemporary Chemical Sciences

Divinyl ethers, including 1,2-divinyloxyethane and its related compounds, are recognized for their versatile chemical properties, making them valuable in various scientific and industrial sectors. Their significance stems from the inherent reactivity of the vinyl ether moiety, which readily participates in polymerization and other addition reactions.

These compounds serve as crucial monomers and cross-linking agents in the synthesis of polymers with tailored properties. Polymers derived from divinyl ethers find applications in diverse fields such as coatings, adhesives, printing inks, and construction materials sci-hub.se. Furthermore, their ability to form complex polymer networks has led to their use in advanced materials, including polymer electrolytes for lithium-ion batteries and fuel cells google.comsigmaaldrich.com, and in biomedical applications like drug delivery systems, biosensors, and tissue engineering scaffolds ontosight.aichemicalbook.in. Beyond polymerization, divinyl ethers act as important chemical intermediates, enabling the synthesis of more complex organic molecules through various reaction pathways sci-hub.sechemicalbook.in. The vinyl ether group's reactivity allows for facile addition reactions with electrophiles, halogens, and alcohols, leading to functionalized products or cross-linked structures chemicalbook.ininfona.plresearchgate.net.

Historical Context and Evolution of Research on this compound

The broader family of vinyl ethers has a history that includes their use as inhalation anesthetics, with divinyl ether (O(CH=CH₂)₂) itself being noted for this application ontosight.aiwikipedia.org. Research into the specific reactivity of divinyl ethers has revealed complex chemical behaviors. For instance, studies involving the reaction of this compound with acetyl iodide have provided key insights into its chemical transformations. These investigations have demonstrated that this compound can undergo cleavage of both the O–Csp² (vinyl ether) bond and the O–Csp³ (alkyl ether) bond when treated with acetyl iodide infona.plresearchgate.net. This dual reactivity pattern is significant, as it highlights the susceptibility of both ether linkages to electrophilic attack under specific conditions. Early research also noted that divinyl ether could react explosively with acetyl iodide, a hazard that was later mitigated through controlled reaction conditions infona.pl. The evolution of research has focused on understanding these reaction mechanisms and leveraging the unique structural features of divinyl ethers for synthetic purposes.

Fundamental Research Questions and Objectives in this compound Chemistry

Current academic research on this compound and related divinyl ethers is driven by several key questions and objectives aimed at expanding their utility and understanding their chemical behavior. A primary objective is to harness the bifunctional nature of these molecules for the synthesis of novel polymers and advanced materials with precisely controlled architectures and properties google.comchemicalbook.in. This includes investigating polymerization mechanisms, such as cationic or free-radical polymerization, to achieve desired molecular weights, cross-linking densities, and material functionalities chemicalbook.inwikipedia.org.

Researchers are actively exploring new applications, including their role in photolithography for creating transparent photoresists jst.go.jp and their potential as precursors for energy-related materials like fuel cell membranes sigmaaldrich.com. Understanding the precise reactivity of the vinyl ether groups in various chemical environments and under different catalytic conditions remains a fundamental research question, particularly concerning their susceptibility to hydrolysis, halogen addition, and acetal (B89532) formation chemicalbook.inresearchgate.net. Furthermore, the development of efficient and selective synthetic routes to this compound and its derivatives is an ongoing objective, aiming to improve yields and purity for downstream applications.

Research Findings and Data

The reactivity of this compound has been a subject of specific investigation, particularly in reactions involving electrophilic reagents.

Reaction of this compound with Acetyl Iodide

A notable study detailing the chemical behavior of this compound involved its reaction with acetyl iodide. This investigation revealed a complex reaction pathway where both vinyl ether (O–Csp²) and alkyl ether (O–Csp³) bonds are cleaved.

| Reactant | Reagent | Bond Cleavage | Products | Reference |

| This compound | Acetyl Iodide | O–Csp² | Vinyl iodide, Vinyl acetate (B1210297) | infona.plresearchgate.net |

| O–Csp³ | 2-iodoethyl acetate | infona.plresearchgate.net |

This research indicated that the probabilities for the cleavage of the O–Csp² and O–Csp³ bonds in this compound are nearly equal when reacting with acetyl iodide infona.pl. This finding is significant as it demonstrates a dual reactivity profile for the molecule, differentiating it from some other vinyl ethers that may preferentially cleave only one type of ether bond infona.pl.

Mentioned Compounds:

this compound

Divinyl ether

Vinyl acetate

Vinyl iodide

2-iodoethyl acetate

Acetyl iodide

Ethyl vinyl ether

Butyl vinyl ether

Phenyl vinyl ether

1,4-Divinyloxybenzene

Ethylene (B1197577) glycol divinyl ether

1,4-Butanediol divinyl ether

Diethylene glycol divinyl ether

Triethylene glycol divinyl ether

Poly(ethylene glycol) divinyl ether (PEGDVE)

Diethylene glycol divinyl ether-co-divinylbenzene-co-methyl acrylate (B77674)

Glutaraldehyde

Tetramethoxypropane

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(ethenoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-7-5-6-8-4-2/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHDVRATSGZISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCOC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50856-26-3 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-(ethenyloxy)- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-(ethenyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50856-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20227232 | |

| Record name | 1,2-Divinyloxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-78-3 | |

| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[ethene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Divinyloxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(vinyloxy)ethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Divinyloxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethene, 1,1'-[1,2-ethanediylbis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Divinyloxyethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG3C7XZ68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Divinyloxyethane

Established Synthetic Pathways for 1,2-Divinyloxyethane

The traditional and most common methods for synthesizing this compound rely on the vinylation of ethylene (B1197577) glycol, primarily using acetylene (B1199291) as the vinyl source. These methods have been refined over the years and form the bedrock of industrial production.

Ethenoxylation Reactions from Precursors

Ethenoxylation, or vinylation, involving the direct reaction of acetylene with ethylene glycol is a cornerstone of this compound synthesis. This reaction is typically performed under basic conditions, following the principles of the Favorskii reaction, which involves the nucleophilic addition of an alcohol to an alkyne. ual.es The reaction proceeds in a stepwise manner, first forming 2-vinyloxyethanol (the monovinyl ether), which can then undergo a second vinylation to yield the desired this compound. organic-chemistry.org

The process is often carried out at elevated temperatures and pressures to facilitate the reaction between the gaseous acetylene and liquid ethylene glycol. orgsyn.org A significant challenge in this process is controlling the selectivity towards the divinyl ether over the monovinyl ether and preventing the formation of byproducts such as cyclic acetals. organic-chemistry.orgorgsyn.org

Synthetic Routes Involving Ethane-1,2-diol Derivatives

The direct vinylation of ethane-1,2-diol (ethylene glycol) remains the most prominent route. Pioneering work by Favorskii and later expanded upon by Trofimov and others has established the use of strong bases as catalysts. ual.esthieme-connect.comrsc.org The reaction involves the activation of ethylene glycol by the base to form an alcoholate, which then attacks the acetylene molecule. nih.gov

A widely adopted and efficient method utilizes a "superbasic" catalytic system, typically a combination of potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO). nauchniyimpuls.rugaylordchemical.comgaylordchemical.com This system significantly enhances the nucleophilicity of the ethylene glycol, allowing the reaction to proceed under more moderate conditions, sometimes even at atmospheric pressure, although elevated temperatures are still often required. nauchniyimpuls.ruacs.org The use of calcium carbide as an in-situ source of acetylene has also been explored as a safer alternative to handling gaseous acetylene directly. sciengine.comresearchgate.netuantwerpen.benih.gov This method has shown success in the vinylation of various alcohols and diols, with reported yields for diol vinylation being as high as 99% under optimized conditions with a Cs2CO3/DMSO system. sciengine.com

| Precursor | Vinylating Agent | Catalyst System | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference(s) |

| Ethylene Glycol | Acetylene | KOH | - | 180 | 20 bar | - | orgsyn.org |

| Ethylene Glycol | Acetylene | KOH | DMSO | 100-110 | Autoclave | 68% (total propenes) | acs.orgrsc.org |

| Ethylene Glycol | Calcium Carbide | Cs2CO3 | DMSO | - | - | up to 99% | sciengine.com |

| Ethylene Glycol | Calcium Carbide | KOH | DMSO | - | - | Good yields | nih.gov |

Note: Yields can vary significantly based on reaction conditions and the specific diol used. The table presents a selection of reported conditions and outcomes.

Emerging Synthetic Approaches to this compound

Recent research has focused on developing more sustainable, efficient, and selective methods for the synthesis of vinyl ethers, including this compound. These emerging approaches often rely on transition metal catalysis and offer alternatives to the harsh conditions of traditional methods.

The use of flow chemistry is another emerging area that offers advantages in terms of safety, scalability, and reaction control for hazardous reactions like those involving acetylene or for optimizing catalytic processes. rsc.orgnih.govrsc.org While specific applications to this compound are still developing, flow reactors have been successfully used for the synthesis of N-vinyl pyrrolidone from pyrrolidone and acetylene, demonstrating the potential of this technology for vinylation reactions. orgsyn.org

Furthermore, the development of novel catalytic systems based on other transition metals like rhodium, iridium, and gold for the synthesis of vinyl ethers points towards new potential routes to this compound. acs.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.orgrsc.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, iridium complexes have been shown to effectively catalyze the synthesis of vinyl ethers from alcohols and vinyl acetate (B1210297). orgsyn.orgorgsyn.org Gold catalysts have been employed for the O-vinylation of 1,3-diones and the cyclization of diols, showcasing their potential in C-O bond formation for vinyl ether synthesis. researchgate.netbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

Catalytic Systems Employed in the Synthesis of this compound

A variety of catalytic systems have been utilized for the synthesis of this compound and other vinyl ethers, each with its own set of advantages and limitations.

Base Catalysis: As mentioned, strong bases are the cornerstone of established industrial methods.

Potassium Hydroxide (KOH): Often used in combination with DMSO to create a superbasic medium, which significantly accelerates the vinylation reaction. nauchniyimpuls.ruorganic-chemistry.orgpillbuys.comnih.gov

Other Alkali Metal Hydroxides and Carbonates: Sodium hydroxide (NaOH) and cesium carbonate (Cs2CO3) have also been employed, with Cs2CO3 in DMSO showing very high efficacy. sciengine.comscholarexpress.net

Transition Metal Catalysis: This is a major area of modern research, offering milder reaction conditions and potentially higher selectivity.

Palladium Catalysts: Palladium(II) complexes are effective for transfer vinylation reactions, allowing the use of vinyl ethers or vinyl esters as the vinyl source instead of acetylene. collectionscanada.gc.caresearchgate.netacademie-sciences.frgoogle.com

Iridium Catalysts: Cationic iridium complexes have emerged as powerful catalysts for the synthesis of vinyl ethers from alcohols and vinyl acetate, as well as for enantioselective allylic vinylation. orgsyn.orgacs.orgorgsyn.orgorganic-chemistry.orgnih.gov

Rhodium Catalysts: Rhodium complexes have been used in the transannulation of triazoles with vinyl ethers to produce pyrroles and in the transformation of propargyl vinyl ethers. nih.govorganic-chemistry.orgacs.orgrsc.orggoogle.com

Ruthenium Catalysts: Ruthenium complexes have been shown to catalyze the silylative coupling of vinyl ethers and the selective transetherification of vinyl ethers. ual.esuniovi.esresearchgate.netnih.govacs.org

Gold Catalysts: Gold complexes are effective in catalyzing the addition of alcohols to alkynes and the cyclization of diols, offering a mild route to vinyl ethers. researchgate.netbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Reference(s) |

| Base | KOH/DMSO | Direct Vinylation | "Superbasic" system, enhances nucleophilicity, widely used. | nauchniyimpuls.rugaylordchemical.comorganic-chemistry.org |

| Base | Cs2CO3/DMSO | Direct Vinylation | Highly efficient for diol vinylation with calcium carbide. | sciengine.com |

| Palladium | Palladium(II) complexes | Transfer Vinylation | Avoids acetylene, uses other vinyl donors, mild conditions. | collectionscanada.gc.caresearchgate.netacademie-sciences.fr |

| Iridium | [Ir(cod)Cl]2 | Transfer Vinylation | Highly versatile for vinyl ether synthesis from alcohols. | orgsyn.orgorgsyn.org |

| Rhodium | Rh2(OAc)4 | Transannulation | Synthesis of substituted pyrroles from vinyl ethers. | organic-chemistry.org |

| Ruthenium | RuHCl(CO)(PPh3)3 | Silylative Coupling | Cross-disproportionation of vinylsilanes and vinyl ethers. | acs.org |

| Gold | Gold(I) complexes | Hydroalkoxylation | Mild conditions for addition of alcohols to alkynes. | researchgate.netbeilstein-journals.orgbeilstein-journals.org |

This diverse array of synthetic methodologies and catalytic systems provides a robust toolbox for the production of this compound, with ongoing research continuing to drive improvements in efficiency, selectivity, and sustainability.

Chemical Reactivity and Mechanistic Investigations of 1,2 Divinyloxyethane

Reaction Pathways with Electrophilic Reagents

The electron-rich nature of the vinyl groups, a consequence of the electron-donating character of the ether oxygen, makes 1,2-divinyloxyethane particularly susceptible to attack by electrophilic reagents. These reactions typically involve the π-electrons of the carbon-carbon double bonds.

Reactions with Acyl Iodides: Cleavage Mechanisms and Product Formation

The reaction of this compound with acyl iodides, such as acetyl iodide, is a notable example of its reactivity towards strong electrophiles. researchgate.net This transformation does not simply result in addition to the double bond but leads to the cleavage of the ether linkages. Research has shown that the reaction with acetyl iodide results in the scission of both the vinyl-oxygen (O-Csp²) and the ethyl-oxygen (Alk-O) bonds.

The mechanism proceeds through a nucleophilic attack by the ether oxygen onto the electrophilic carbonyl carbon of the acetyl iodide. This is followed by a complex series of cleavage and rearrangement steps. The observed products from the reaction of this compound with acetyl iodide are vinyl iodide, vinyl acetate (B1210297), and 2-iodoethyl acetate. This product distribution confirms the comprehensive breakdown of the original molecule's structure.

Table 1: Products of the Reaction between this compound and Acetyl Iodide

| Reactant 1 | Reactant 2 | Products |

| This compound | Acetyl Iodide | Vinyl Iodide, Vinyl Acetate, 2-Iodoethyl Acetate |

Acid-Catalyzed Transformations and Rearrangements

In the presence of acid catalysts, this compound undergoes transformations characteristic of vinyl ethers. The most common of these is hydrolysis, which occurs readily in the presence of aqueous acid. The mechanism is initiated by the protonation of one of the vinyl groups at the β-carbon, which is the rate-determining step. This generates a resonance-stabilized carbocation intermediate. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and breakdown of the hemiacetal intermediate yield ethylene (B1197577) glycol and two molecules of acetaldehyde. The entire process is essentially the reverse of acetal (B89532) formation. nerdfighteria.infochemistrysteps.comchemguide.co.uklibretexts.org

Under anhydrous acidic conditions, other rearrangements are possible. Intramolecular cyclization reactions can be envisioned, where the protonated vinyl group is attacked by the second vinyl ether moiety, potentially leading to the formation of cyclic structures, although specific examples for this compound are not extensively documented in the literature. nih.govmdpi.comsioc-journal.cn

Radical Initiated Reactions and Their Pathways

This compound serves as a versatile monomer in radical polymerization due to its two vinyl groups. The process follows the classical steps of a chain-growth polymerization: initiation, propagation, and termination. byjus.comwikipedia.org

Initiation: The reaction begins with the generation of free radicals from an initiator molecule, such as a peroxide or an azo compound (e.g., AIBN), through thermal or photochemical decomposition. fujifilm.comuc.edu This initiator radical then adds to one of the carbon-carbon double bonds of a this compound molecule, creating a new, monomer-based radical.

Propagation: The newly formed radical adds to the double bond of another monomer molecule. This step repeats, rapidly increasing the length of the polymer chain. Since this compound is a divinyl monomer, cross-linking can occur, where the pendant vinyl group on a polymer chain reacts with another growing chain, leading to the formation of a polymer network.

Termination: The growth of polymer chains ceases when two radical species react with each other, either through combination (forming a single bond) or disproportionation (transfer of a hydrogen atom). uc.edu

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can also be employed. sigmaaldrich.comspecificpolymers.comwikipedia.org By including a RAFT agent (a thiocarbonylthio compound), the polymerization can proceed in a living manner, allowing for the synthesis of polymers with controlled molecular weights and complex architectures like block copolymers. boronmolecular.commdpi.com

Nucleophilic Additions to the Vinyloxy Moieties

Direct nucleophilic addition to the carbon-carbon double bonds of this compound is generally an unfavorable reaction pathway. The ether oxygen atom donates electron density to the vinyl group, making the double bond electron-rich. This electronic characteristic makes it a poor target for attack by nucleophiles, which are themselves electron-rich species. Such reactions, known as Michael or conjugate additions, typically require the double bond to be activated by an adjacent electron-withdrawing group (e.g., a carbonyl or nitro group), which is absent in this molecule. libretexts.org

While strong nucleophiles like organolithium reagents are known to cleave ethers, this reaction proceeds by attacking the carbon atom adjacent to the ether oxygen, rather than by addition to the vinyl group. fishersci.itlumenlearning.com Therefore, under standard conditions, this compound is resistant to nucleophilic addition at its vinyloxy moieties.

Other Significant Chemical Transformations and Derivatizations

Beyond the primary pathways, this compound can participate in other significant reactions.

Copolymerization: It can be copolymerized with other vinyl monomers to create polymers with tailored properties. For example, it has been used in the synthesis of modified starches and copolymers with monomers like N-vinyl-2-pyrrolidone. byjus.comresearchgate.netlibretexts.org

Cycloaddition Reactions: The vinyl groups of this compound can act as dienophiles in Diels-Alder reactions. sigmaaldrich.comorganic-chemistry.orgiitk.ac.inmasterorganicchemistry.comwikipedia.org In a [4+2] cycloaddition with a conjugated diene, it would lead to the formation of a six-membered ring containing an ethoxy-substituted vinyl group. While the electron-donating nature of the ether oxygen makes it a relatively electron-rich dienophile, suitable for "inverse-electron-demand" Diels-Alder reactions, it can react with electron-deficient dienes.

Precursor to Heterocycles: While not a direct transformation, the hydrolysis products of this compound are synthetically useful. The complete hydrolysis yields ethylene glycol and acetaldehyde. Acetaldehyde can be a building block, and if a 1,4-dicarbonyl compound could be formed through controlled oxidation or rearrangement, it could serve as a precursor for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. st-andrews.ac.ukmsu.eduuou.ac.inorganic-chemistry.orgmdpi.com

Polymerization Science Involving 1,2 Divinyloxyethane

Homopolymerization of 1,2-Divinyloxyethane

The homopolymerization of this compound can be achieved through several chain-growth mechanisms, each offering distinct kinetic pathways and polymer characteristics.

Cationic Polymerization Mechanisms and Kinetics

Cationic polymerization is a prominent method for polymerizing vinyl ether monomers like this compound. This process is initiated by cationic species, typically generated from protic or Lewis acids, often in the presence of a co-initiator mit.eduwikipedia.org. The mechanism involves the formation of a carbocationic active center, which then propagates by adding monomer units.

Mechanism Overview: Initiation typically involves the generation of a carbocation. For instance, a strong protic acid (HA) can protonate the vinyl ether double bond, forming a carbocation stabilized by the counterion (A⁻) mit.edu. Lewis acids, such as BF₃ or AlCl₃, often require a co-initiator (like water or an alkyl halide) to generate the active cationic species mit.edurun.edu.ng.

The propagation step involves the addition of the monomer to the growing carbocationic chain end, regenerating the cationic center mit.eduwikipedia.org. Due to the electron-donating nature of the alkoxy substituent, vinyl ethers are highly reactive in cationic polymerization run.edu.ngstanford.edu. However, this high reactivity can also lead to challenges, including rapid propagation, potential side reactions, and difficulties in achieving controlled or "living" polymerization mit.edustanford.edu. Chain transfer reactions, particularly proton transfer to the counterion, can also occur, leading to termination and limiting molecular weight mit.edu.

Kinetics: Cationic polymerizations are generally known for their high rates, often orders of magnitude faster than anionic or free radical polymerizations mit.edu. The kinetics are highly sensitive to the nature of the solvent, counterion, and temperature. Polar solvents that can stabilize ionic species tend to increase the rate by promoting the formation of more reactive free ions mit.edustanford.edu. The counterion's nucleophilicity is critical; a non-nucleophilic counterion is essential to prevent immediate termination mit.eduwikipedia.org.

Radical Polymerization Pathways and Characteristics

While vinyl ethers are generally less reactive in radical polymerization compared to monomers like acrylates or styrenes, this compound can undergo radical polymerization, albeit with specific characteristics beilstein-journals.orgwikipedia.org. The presence of two vinyl groups offers the potential for crosslinking if both vinyl groups participate in polymerization.

Mechanism Overview: Radical polymerization proceeds through initiation, propagation, and termination steps beilstein-journals.orgwikipedia.orgstanford.edu. Initiation involves the generation of free radicals from an initiator, which then add to the monomer. Propagation involves the rapid addition of monomer units to the growing radical chain beilstein-journals.orgwikipedia.orgstanford.edufujifilm.com. Termination typically occurs through combination or disproportionation of two propagating radicals stanford.edufujifilm.com.

Characteristics: Conventional radical polymerization of vinyl ethers often suffers from slow initiation and rapid termination, leading to polymers with broad molecular weight distributions and limited control over architecture beilstein-journals.orgwikipedia.org. The electron-donating nature of the alkoxy group in vinyl ethers can influence their reactivity in radical processes. If both vinyl groups of this compound participate in polymerization, it can lead to cross-linked networks. However, under controlled conditions, it might be possible to achieve linear polymers or specific architectures.

Controlled/Living Polymerization Approaches for this compound Homopolymers

Achieving controlled or "living" polymerization for this compound is crucial for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined end-group functionalities wikipedia.orgcmu.edu.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) aim to suppress termination and chain transfer reactions by establishing a dynamic equilibrium between active propagating radicals and dormant species fujifilm.comwikipedia.orgcmu.eduspecificpolymers.comgoogle.comsigmaaldrich.com. Applying these methods to this compound could potentially yield homopolymers with controlled architectures. RAFT polymerization, in particular, is known for its versatility and tolerance to various functional groups, making it a strong candidate for controlling the polymerization of vinyl ethers specificpolymers.comsigmaaldrich.commdpi.com.

Living Cationic Polymerization: While conventional cationic polymerization of vinyl ethers can be difficult to control, advancements in living cationic polymerization techniques have shown promise mit.edustanford.eduwikipedia.org. These methods involve reversible deactivation mechanisms that maintain a low concentration of active propagating species, thereby minimizing termination and transfer reactions stanford.eduwikipedia.org. The successful application of these advanced techniques to this compound could enable the synthesis of well-defined homopolymers.

Copolymerization Strategies with this compound

The presence of two polymerizable vinyl groups in this compound allows for its incorporation into copolymers, leading to materials with tailored properties.

Statistical Copolymerization Investigations

Statistical (or random) copolymers are formed when monomer units are distributed randomly along the polymer chain libretexts.orgeuroplas.com.vn. Copolymerizing this compound with other vinyl monomers can yield materials with a combination of properties derived from each monomer.

Block Copolymer Architectures through this compound Integration

Block copolymers consist of distinct blocks of different monomer units linked together libretexts.orgeuroplas.com.vn. The synthesis of block copolymers often relies on controlled/living polymerization techniques, which allow for sequential monomer addition wikipedia.orgresearchgate.net.

Synthesis Strategies:

Sequential Monomer Addition: By first synthesizing a homopolymer of this compound using a living polymerization method and then using this polymer as a macroinitiator for the polymerization of a second monomer, block copolymers can be formed wikipedia.orgresearchgate.net. Alternatively, a homopolymer of another monomer can be functionalized to initiate the polymerization of this compound.

Combination of Polymerization Techniques: The synthesis of block copolymers can also involve combining different polymerization mechanisms, such as living cationic polymerization with controlled radical polymerization (e.g., RAFT or ATRP) researchgate.netfrontiersin.orgrsc.org. If this compound can be polymerized via a living cationic route, it could be coupled with polymers synthesized by controlled radical methods to create diverse block copolymer architectures. For example, a living poly(this compound) chain could be used to initiate the RAFT polymerization of another monomer, or vice versa, to create well-defined block copolymers.

The successful synthesis of block copolymers incorporating this compound would depend on the compatibility of its polymerization mechanism with the chosen controlled polymerization technique for the second block. This approach offers a pathway to create materials with unique phase-separated morphologies and advanced functional properties.

Graft Copolymer Synthesis Utilizing this compound

Research findings specifically detailing the synthesis of graft copolymers utilizing this compound as a component were not found within the provided literature snippets. While vinyl ether polymerization is a recognized field, the application of this compound in graft copolymer synthesis, where it would be grafted onto a pre-existing polymer backbone or used to create a branched structure by grafting other monomers onto it, is not explicitly described in the reviewed sources.

Crosslinking Applications and Resultant Polymer Networks

The bifunctional nature of this compound lends itself to applications where the formation of a three-dimensional polymer network is desired. Its ability to participate in polymerization at two points allows it to act as a bridge between polymer chains, leading to crosslinked materials.

This compound as a Bifunctional Crosslinking Agent

This compound possesses two reactive vinyl ether groups, making it inherently bifunctional. This characteristic enables it to serve as a crosslinking agent in polymerization systems. Patent literature indicates that this compound is recognized as a crosslinking compound reactive under cationic polymerization conditions justia.com. While some applications prefer multi-functional vinyl ether crosslinkers (e.g., tri- or tetra-functional) for achieving specific properties like sufficient crosslinking density in advanced coatings google.com, bifunctional agents like this compound are fundamental building blocks for creating crosslinked networks. The two vinyl ether moieties can react with initiators and propagating chains, effectively linking polymer chains together.

Mechanisms of Network Formation and Gelation Processes

The primary polymerization mechanism associated with vinyl ethers, including this compound, is cationic polymerization coatingsworld.comacs.org. This process is typically initiated by Lewis or Brønsted acids, which generate carbocations from the vinyl ether groups. These carbocations then propagate by adding to other vinyl ether monomers.

When this compound is present in a polymerizing system, its two vinyl ether groups can react with growing polymer chains or initiators. This leads to the formation of covalent bonds between different polymer chains, thereby creating a three-dimensional network structure. Gelation marks the critical point in this process where the formation of an infinite, interconnected network renders the system insoluble and imparts a gel-like consistency uni-halle.de. Beyond cationic polymerization, other crosslinking mechanisms involving vinyl ether functionalities, such as thermal or photo-induced crosslinking, have also been reported in related systems google.comresearchgate.net.

Influence of Crosslink Density on Polymer Architecture and Macromolecular Structure

The concentration of this compound used in a polymerization formulation directly dictates the crosslink density of the resulting polymer network. A higher concentration of the bifunctional crosslinker leads to a more densely crosslinked structure. This increased crosslinking generally results in several key changes to the polymer's architecture and properties:

Reduced Swelling : Densely crosslinked networks exhibit lower equilibrium swelling ratios in solvents, as the tightly bound structure restricts solvent penetration.

Enhanced Mechanical Properties : Increased crosslink density typically leads to greater stiffness, higher tensile strength, and improved modulus researchgate.netosti.gov.

Improved Thermal Stability : A more robust network structure can also contribute to enhanced thermal stability.

Architectural Changes : The transition from linear or branched polymer chains to a continuous, three-dimensional network fundamentally alters the macromolecular architecture. The spacing between crosslinking points, often referred to as the mesh size, is directly influenced by the amount of crosslinker present relative to the main polymer chains.

Conversely, insufficient crosslinking density can compromise the material's performance, potentially leading to issues such as poor resistance to solvents or mechanical failure, as observed in applications where inadequate crosslinking density was insufficient to prevent material stripping google.com.

Advanced Spectroscopic Characterization and Structural Elucidation in 1,2 Divinyloxyethane Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules, including 1,2-Divinyloxyethane. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The vinyl protons (CH₂=CH-O-) are expected to resonate in a characteristic region, typically around 4-7 ppm, exhibiting distinct splitting patterns due to vicinal coupling. The protons on the ethylene (B1197577) bridge (-O-CH₂-CH₂-O-) will appear as distinct signals, influenced by the adjacent oxygen atoms and the vinyl groups. The specific chemical shifts and coupling constants are crucial for confirming the connectivity and conformation of the molecule.

¹³C NMR Spectroscopy: This technique reveals the different carbon environments. The vinylic carbons (CH₂=CH-) will resonate at lower field (higher ppm values), typically in the range of 140-150 ppm for the carbon directly attached to oxygen and around 80-90 ppm for the terminal methylene (B1212753) carbon of the vinyl group. The methylene carbons of the ethylene bridge (-O-CH₂-CH₂-O-) will appear in a different region, influenced by the electronegativity of the oxygen atoms. PubChem data mentions a ¹³C NMR spectrum obtained with a Varian XL-100 instrument nih.gov.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) and Raman spectroscopy are invaluable for identifying functional groups and providing insights into molecular vibrations, which are sensitive to molecular structure and conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. Key absorptions would include:

C=C stretching vibrations, typically observed in the range of 1600-1680 cm⁻¹ pg.edu.plmlsu.ac.in.

C-O stretching vibrations from the ether linkages, usually appearing in the 1050-1250 cm⁻¹ region pg.edu.plmlsu.ac.in.

C-H stretching vibrations for the vinyl groups, expected around 3000-3100 cm⁻¹ mlsu.ac.indocbrown.info.

C-H bending vibrations for the vinyl groups, often seen in the 990-1000 cm⁻¹ and 900-910 cm⁻¹ regions pg.edu.plmlsu.ac.in. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for identification docbrown.info.

Raman Spectroscopy: Raman spectroscopy complements IR by providing complementary vibrational information. It is particularly sensitive to symmetric vibrations and vibrations involving changes in polarizability. For this compound, Raman spectroscopy would also detect C=C stretching and C-O stretching modes, offering insights into molecular symmetry and conformational preferences avantesusa.comrenishaw.comutwente.nl.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is primarily used to study molecules with conjugated π-electron systems or chromophores that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

For this compound, the presence of isolated vinyl groups means there is no extensive conjugation. Therefore, strong absorption bands in the visible region are not expected. Absorption in the UV region would likely be associated with π → π* transitions of the C=C double bonds. These transitions typically occur at wavelengths below 220 nm, often associated with simple alkenes or vinyl ethers msu.eduijnrd.org. The exact λmax and molar absorptivity (ε) would depend on the specific electronic environment.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and providing structural information through fragmentation patterns.

Molecular Ion: Electron Impact (EI) ionization, a common hard ionization technique, would likely produce a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z 114.14) nih.gov. However, due to the molecule's structure, this peak might be of low intensity because of facile fragmentation acdlabs.com.

Fragmentation Pattern: Fragmentation occurs through cleavage of bonds. For this compound, expected fragmentation pathways include:

Cleavage of the C-O bond adjacent to the vinyl group, leading to fragments like vinyl cation (CH₂=CH⁺, m/z 27) and a fragment containing the rest of the molecule.

Cleavage of the C-C bond within the ethylene bridge.

Loss of neutral species such as ketene (B1206846) or ethylene.

As noted in a study on reactions with acetyl iodide, this compound yields vinyl iodide, vinyl acetate (B1210297), and 2-iodoethyl acetate, suggesting specific fragmentation pathways involving bond cleavage infona.plresearchgate.net. The fragmentation pattern provides characteristic peaks that serve as a fingerprint for the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Powder XRD: For powdered samples, powder XRD can confirm the crystalline nature of the material and identify polymorphs, although it provides less detailed structural information compared to single-crystal XRD iastate.edupdx.edu.

Other Advanced Spectroscopic and Diffraction Techniques for Detailed Molecular Insight

While the primary techniques are NMR, IR, Raman, MS, and XRD, other methods can offer complementary data.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for separating and identifying volatile compounds like this compound, coupling the separation power of GC with the identification capabilities of MS nih.gov.

Theoretical Calculations (e.g., DFT): Density Functional Theory (DFT) can be used to calculate molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental spectroscopic data to further validate structural assignments and understand molecular behavior mtu.eduaps.org.

Theoretical and Computational Studies of 1,2 Divinyloxyethane and Its Reaction Pathways

Quantum Chemical Investigations of Electronic Structure

Quantum chemical investigations are fundamental to understanding the behavior of a molecule at the electronic level. These studies can predict a molecule's geometry, stability, and reactivity. However, specific applications of these methods to 1,2-Divinyloxyethane are not found in the reviewed literature.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netdtu.dk For a molecule like this compound, DFT calculations would typically be employed to determine optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and polarizability. Furthermore, DFT is used to calculate parameters that help in understanding chemical reactivity, including atomic charges and molecular orbital energies. rsc.org Despite the widespread use of this method, specific studies reporting DFT calculations on this compound are not available in the public domain.

Ab Initio and Semi-Empirical Methodologies for Electronic Descriptions

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. hawaii.edursc.org These methods, while computationally intensive, can provide highly accurate descriptions of electronic structure. github.io

Semi-empirical methods, in contrast, incorporate some experimental parameters to simplify calculations, making them faster but potentially less accurate than ab initio approaches. hawaii.edu They are particularly useful for larger molecules where ab initio methods are too computationally expensive.

A thorough search did not yield any specific studies that apply either ab initio or semi-empirical methods to provide a detailed electronic description of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduyoutube.com The energies and shapes of these orbitals are crucial for predicting how a molecule will react. For this compound, an FMO analysis would identify the likely sites for nucleophilic and electrophilic attack and predict its behavior in pericyclic reactions, such as the Claisen rearrangement. Despite its utility, no specific FMO analysis for this compound has been found in the literature.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Characterization and Energy Landscapes

A transition state is the highest energy point on a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods are used to locate the geometry of these transient structures and calculate their energies. By mapping the energies of reactants, transition states, intermediates, and products, a potential energy surface, or energy landscape, can be constructed. This landscape provides a complete picture of the reaction mechanism. There are no published studies detailing the characterization of transition states or the energy landscapes for reactions involving this compound.

Prediction of Kinetic versus Thermodynamic Control in Reactions

Many chemical reactions can yield more than one product. The product distribution can be determined by whether the reaction is under kinetic or thermodynamic control.

Kinetic control occurs at lower temperatures where the product that forms fastest (via the lowest energy transition state) predominates.

Thermodynamic control occurs at higher temperatures, allowing for equilibrium to be reached, where the most stable product is favored.

Computational chemistry can predict which product will be favored under different conditions by calculating the energies of the transition states (for kinetics) and the products (for thermodynamics). For potential reactions of this compound, such as rearrangements or additions, this type of analysis would be highly informative. However, no specific computational studies on the kinetic versus thermodynamic control of its reactions are available.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

The primary goal of such a simulation would be to explore the molecule's potential energy surface and identify its stable conformers. Due to the rotational freedom around the C-O and C-C single bonds, this compound can adopt various spatial arrangements. Theoretical conformational analysis suggests the existence of multiple rotamers, such as anti and gauche forms, arising from rotation around the central C-C bond. researchgate.net MD simulations could map the transitions between these conformational states, determine their relative energies, and estimate the energy barriers separating them. This information is crucial for understanding the molecule's flexibility and its predominant shapes at different temperatures.

A hypothetical MD simulation study on this compound could yield data such as those presented in the illustrative table below. This table outlines the types of parameters that would be calculated to characterize the conformational preferences and dynamic properties of the molecule.

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Most Stable Conformer | The lowest energy conformation of the molecule. | Anti-periplanar |

| Dihedral Angle Distribution (O-C-C-O) | Probability distribution of the central dihedral angle, indicating conformational preferences. | Peaks at ~180° (anti) and ±60° (gauche) |

| Conformational Transition Rate | The frequency at which the molecule transitions between different stable conformations. | 109 - 1011 s-1 |

| Root Mean Square Fluctuation (RMSF) | A measure of the average atomic displacement from a reference structure, indicating flexibility. | Higher for terminal vinyl carbons |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Relatively stable with minor fluctuations |

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) in this compound Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and computational tools used to correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. libretexts.orgnih.gov These models are built on the principle that the structure of a molecule dictates its activity and properties. slideshare.net In the context of this compound and its derivatives, QSAR and QSPR studies could provide valuable predictive models for their reactivity in polymerization processes, their physical properties, and their potential biological activities. While specific QSAR/QSPR studies on this compound are not prevalent in the existing literature, the application of these methodologies can be theoretically outlined.

A QSPR study on a series of divinyloxyalkanes, including this compound, could aim to predict key physicochemical properties relevant to their application as monomers. unimore.it These properties could include boiling point, viscosity, and solubility in various solvents. The first step in developing a QSPR model involves calculating a set of molecular descriptors for each compound in the series. researchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape descriptors). mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a mathematical equation that links a selection of these descriptors to the experimental property of interest. fiveable.me

Similarly, a QSAR study could be designed to understand and predict the reactivity of this compound and related vinyl ethers in polymerization reactions. The "activity" in this case would be a measure of reactivity, such as the rate constant of polymerization or the degree of conversion under specific conditions. The molecular descriptors used in such a QSAR model would likely include electronic parameters (e.g., atomic charges, HOMO-LUMO energies) and steric parameters that describe the accessibility of the vinyl groups. nih.gov A successful QSAR model could then be used to predict the reactivity of novel, unsynthesized vinyl ether monomers, thereby guiding the design of new polymers with desired properties. nih.gov

The following table illustrates the potential components of a hypothetical QSPR model for predicting the boiling point of a series of divinyloxyalkanes.

| Molecular Descriptor | Descriptor Type | Correlation with Boiling Point | Hypothetical Contribution to Model |

|---|---|---|---|

| Molecular Weight (MW) | 1D | Positive | Major |

| Topological Polar Surface Area (TPSA) | 2D | Positive | Moderate |

| Wiener Index | 2D | Positive | Minor |

| Molecular Shape Index | 3D | Negative | Moderate |

| Dipole Moment | Electronic | Positive | Minor |

Mechanistic Insights from Experimental and Computational Synergy in 1,2 Divinyloxyethane Chemistry

Elucidation of Initiator-Monomer Interactions in Polymerization

The initiation of cationic polymerization of vinyl ethers typically involves the generation of a carbocation from the monomer. This can be achieved using various initiating systems, such as protic acids, Lewis acids with a co-initiator, or stable carbocation salts. The interaction between the initiator and the 1,2-divinyloxyethane monomer would be the critical first step, leading to the formation of an initial carbocationic species. The efficiency and rate of this initiation step would depend on factors such as the nature of the initiator, the solvent polarity, and the temperature.

Computational studies, which are pivotal in understanding such interactions at a molecular level, appear to be limited for this compound. Such studies would ideally model the formation of the initiator-monomer complex and the subsequent generation of the initial carbocation, providing insights into the activation energies and the structure of the transition state.

Characterization of Transient Intermediates and Reaction Transition States

The direct observation and characterization of the transient species involved in the polymerization of this compound, such as the propagating carbocations and the transition states for each reaction step, are experimentally challenging due to their high reactivity and short lifetimes. Spectroscopic techniques, such as stopped-flow spectroscopy or low-temperature NMR, are often employed to study such intermediates in other vinyl ether polymerizations.

Computational chemistry, particularly density functional theory (DFT) calculations, would be a powerful tool to model the structures and energies of these transient species and transition states. Such calculations could provide valuable insights into the reaction mechanism, including the preference for certain reaction pathways and the factors influencing stereochemistry and regioselectivity. However, specific computational studies focused on the polymerization of this compound are not prominently featured in the available literature.

Macromolecular Engineering and Tailoring of Polymers Derived from 1,2 Divinyloxyethane

Control over Polymer Architecture and Topology through 1,2-Divinyloxyethane Incorporation

In macromolecular engineering, the architecture and topology of a polymer are critical determinants of its performance. Divinyl monomers, by virtue of possessing two polymerizable vinyl groups, are inherently capable of forming crosslinks between growing polymer chains. When this compound is incorporated into a polymerization process, its two vinyl ether functionalities can participate in chain propagation and crosslinking reactions.

Functionalization Strategies for this compound-Based Polymers

Functionalization of polymers allows for the introduction of specific chemical groups to impart new properties or enable further modifications. For polymers derived from or crosslinked with this compound, functionalization could theoretically occur through several routes:

Monomer Modification: If this compound itself were functionalized prior to polymerization, the resulting polymer network would inherently carry these functional groups.

Post-Polymerization Modification: The crosslinked polymer network, if possessing residual reactive sites or specific chemical linkages, could potentially undergo post-polymerization modification. The nature of the vinyl ether polymerization and the resulting poly(vinyl ether) backbone would determine the feasibility and type of functionalization reactions that could be effectively employed. For instance, the ether linkages within the polymer backbone might be susceptible to cleavage under harsh acidic conditions, or any unreacted vinyl groups could serve as targets for further reactions.

While general strategies for polymer functionalization are well-established, specific research detailing the successful application of these strategies to polymers synthesized using this compound is limited. The development of specialized polymeric materials often relies on precise control over functional group placement and density, which would necessitate detailed studies on the reactivity of this compound in various polymerization and post-modification chemistries.

Development of Specialized Polymeric Materials with Tunable Properties

The properties of polymeric materials are intrinsically linked to their molecular weight, architecture, and chemical composition. For crosslinked polymers, the crosslink density is a critical parameter that influences mechanical strength, thermal stability, swelling behavior, and solvent resistance.

Based on its structure as a divinyl ether, polymers formed with this compound as a crosslinker would likely exhibit thermosetting characteristics. The degree of crosslinking would directly impact properties such as:

Mechanical Properties: Higher crosslinking generally leads to increased stiffness, hardness, and tensile strength, but may reduce flexibility and elongation at break.

Thermal Properties: Crosslinked networks typically possess higher glass transition temperatures (Tg) and decomposition temperatures compared to their linear counterparts due to restricted chain mobility.

Solvent Resistance: The three-dimensional network structure often renders such polymers insoluble in common solvents, although they may exhibit swelling behavior.

Future Research Directions and Unexplored Avenues in 1,2 Divinyloxyethane Chemistry

Sustainable Synthesis and Green Chemistry Approaches for 1,2-Divinyloxyethane

Traditional synthesis routes for vinyl ethers, often relying on the Reppe process which uses high-pressure acetylene (B1199291), present significant safety and environmental challenges. The future of this compound (DVE) production hinges on the adoption of green chemistry principles, focusing on renewable feedstocks, atom economy, and energy-efficient, safer processes. imist.mamit.educonsensus.app

A primary avenue for sustainable DVE synthesis involves utilizing bio-based feedstocks. The core of the DVE molecule is ethylene (B1197577) glycol, which can be produced from renewable resources like biomass and cellulose (B213188) through catalytic hydrogenolysis. google.comroyalsocietypublishing.orgresearchgate.net Processes for converting bio-ethanol into "green" ethylene are already commercialized, offering a direct pathway to renewable ethylene glycol and, subsequently, DVE. scidesign.comnumberanalytics.com Research into optimizing catalysts for the selective conversion of raw biomass or sugars like sorbitol into ethylene glycol continues to be a key area. royalsocietypublishing.org

Beyond renewable starting materials, the vinylation process itself is a target for green innovation. Key research directions include:

Acetylene Alternatives: Replacing high-pressure acetylene gas with safer, solid-state equivalents like calcium carbide can drastically improve process safety. mdpi.com Recent methodologies have demonstrated the feasibility of using stoichiometric amounts of calcium carbide for the vinylation of alcohols, which significantly enhances atom economy by minimizing waste. mdpi.comresearchgate.net

Catalytic Innovations: Moving from stoichiometric base catalysts to more efficient catalytic systems is crucial. acs.org Gold-catalyzed synthesis provides a method for creating vinyl ethers under mild conditions. nih.gov Another promising approach is the use of enzyme catalysis, such as immobilized lipase (B570770) B, which has been shown to successfully synthesize vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers under benign conditions, a method that could be adapted for diols like ethylene glycol. rsc.orgrsc.org

Energy Efficiency and Solvent Reduction: Future research should focus on lowering the energy requirements of synthesis. mit.edu This can be achieved through catalyst development that enables reactions at ambient temperatures and pressures. acs.org Furthermore, exploring solvent-free reaction conditions or replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a critical goal. mit.edupnas.org

The table below summarizes potential green synthesis strategies for this compound, comparing them to the traditional approach.

| Synthesis Aspect | Traditional Method (Reppe Process) | Future Green Chemistry Approaches | Potential Benefits |

| Ethylene Glycol Source | Petroleum-derived | Biomass, Bio-ethanol google.comscidesign.com | Reduced carbon footprint, use of renewable resources. |

| Vinylation Reagent | High-pressure acetylene gas | Calcium carbide, mdpi.com other acetylene surrogates. | Enhanced safety, easier handling. |

| Catalysis | Stoichiometric strong base (e.g., KOH) | Heterogeneous catalysts, Gold catalysts, nih.gov Biocatalysis (enzymes). rsc.org | Higher efficiency, catalyst reusability, milder reaction conditions, reduced waste. |

| Solvents | Often requires organic solvents. | Solvent-free conditions, water, pnas.org supercritical CO₂, ionic liquids. mit.edu | Reduced VOC emissions, lower environmental toxicity. |

| Atom Economy | Moderate, due to potential side reactions. | High, through optimized catalytic cycles and stoichiometric reagents. mdpi.comum-palembang.ac.idjocpr.com | Minimized waste, maximized resource utilization. |

Integration with Advanced Polymerization Techniques (e.g., Flow Chemistry, Photo-polymerization)

The cross-linked polymers derived from DVE offer significant potential for advanced materials, but realizing this requires precise control over the polymerization process. Integrating DVE with advanced polymerization techniques like flow chemistry and photopolymerization is a key frontier for future research.

Flow Chemistry: Flow chemistry, where reactions are conducted in a continuously flowing stream, offers substantial advantages over traditional batch processes for polymerization. numberanalytics.com Its application to DVE polymerization could lead to materials with highly consistent and tunable properties. The key benefits to be explored include:

Precise Control: Flow reactors allow for exact control over parameters like residence time, temperature, and stoichiometry, enabling fine-tuning of molecular weight and cross-link density. researchgate.net

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, which is critical for managing highly exothermic cationic polymerizations safely and preventing thermal runaways. numberanalytics.comresearchgate.net

Scalability and Reproducibility: Automated flow systems enhance the reproducibility of polymer synthesis and provide a direct route for scalable production from the lab to industrial volumes. researchgate.net

Future work will involve designing optimal flow reactor setups for the cationic polymerization of DVE, investigating the influence of flow parameters on the resulting network structure, and integrating in-line monitoring techniques for real-time process optimization.

Photo-polymerization: Photo-initiated cationic polymerization is a particularly attractive method for curing DVE, offering rapid, energy-efficient, and spatially controlled polymer network formation. researchgate.netcmu.edu This is highly advantageous for applications in coatings, adhesives, and 3D printing. Research in this area should focus on:

Advanced Photoinitiating Systems: While diaryliodonium and triarylsulfonium salts are known to initiate cationic polymerization upon UV irradiation, rsc.orggoogle.com there is a need to develop new systems. This includes photoinitiators that are sensitive to longer, safer wavelengths of light (e.g., visible light LEDs) and metal-free systems to avoid contamination in high-purity applications. rsc.orgrsc.org

Controlled Polymerization: Recent studies have shown that photo-initiated systems can be designed to achieve controlled or "living" cationic polymerization of mono-vinyl ethers. rsc.orgrsc.org Extending these methodologies to a divinyl monomer like DVE could allow for the synthesis of highly complex and well-defined macromolecular architectures, such as block copolymers containing cross-linked segments.

Hybrid Polymerizations: DVE can be incorporated into hybrid curing systems. For example, it can undergo cationic polymerization simultaneously with the free-radical polymerization of acrylates, forming interpenetrating polymer networks (IPNs). cmu.edu Future studies could explore novel initiator systems that can trigger both polymerization mechanisms concurrently from a single light source.

The table below lists examples of photoinitiators that could be explored for the polymerization of this compound.

| Photoinitiator Class | Specific Examples | Activation Wavelength | Mechanism |

| Diaryliodonium Salts | Diphenyliodonium hexafluoroantimonate, (4-Octyloxyphenyl)phenyliodonium hexafluoroantimonate google.com | UV (typically < 300 nm) | Generates a protic acid (superacid) upon photolysis. rsc.org |

| Triarylsulfonium Salts | Triphenylsulfonium hexafluorophosphate | UV (typically < 300 nm) | Generates a protic acid upon photolysis. |

| Iodide-Containing Systems | Diphenyliodonium iodide (DPII) rsc.orgrsc.org | UV | Photodegradation generates hydrogen iodide, which initiates polymerization. rsc.org |

| Free-Radical Promoted Systems | 2,2-Dimethoxy-2-phenyl acetophenone (B1666503) (DMPA) + Diphenyliodonium salt univ-smb.fr | UV | Photogenerated free radicals are oxidized by the onium salt to initiate cationic polymerization. univ-smb.fr |

Advanced Characterization of Complex Macromolecular Architectures

The polymerization of a difunctional monomer like this compound results in the formation of chemically cross-linked polymer networks. The characterization of these insoluble, infusible materials presents challenges that require advanced analytical techniques to fully elucidate their structure-property relationships.

Future research must employ a suite of techniques to probe the architecture of poly(this compound) at different scales:

Pre-gel and Soluble Fractions: For prepolymers or soluble fractions extracted from the network, standard polymer characterization methods can be used. Gel Permeation Chromatography (GPC) is essential for determining molecular weight (Mₙ and Mₙ) and polydispersity (Đ) of any soluble components or before the gel point is reached. researchgate.netscientific.netschambeck-sfd.comvt.edu

Network Structure and Cross-link Density: Once a cross-linked gel is formed, its properties are dictated by the network structure. Swelling studies , where the polymer is immersed in a good solvent, can provide quantitative estimates of the cross-link density. Solid-state NMR spectroscopy is a powerful, non-destructive tool for confirming the chemical structure within the insoluble network and probing chain mobility.

Thermal Properties: The thermal behavior of the cross-linked polymer is critical for determining its application range. Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (T₉), which indicates the transition from a rigid, glassy state to a more rubbery state. arabjchem.orgmdpi.comacs.org For semi-crystalline materials, DSC can also identify melting (Tₘ) and crystallization (T꜀) temperatures. vt.eduThermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition profile of the polymer network. researchgate.netarabjchem.org

Mechanical Properties: Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties (storage modulus, loss modulus) of the network as a function of temperature, offering another method to determine T₉ and understand the material's mechanical response.

The table below outlines key characterization techniques and the information they can provide for polymers derived from this compound.

| Technique | Abbreviation | Information Obtained | Applicability |

| Gel Permeation Chromatography | GPC | Molecular Weight (Mₙ, Mₙ), Polydispersity (Đ) | Soluble prepolymers, sol fraction schambeck-sfd.com |

| Nuclear Magnetic Resonance | NMR | Chemical Structure, Tacticity, Monomer Conversion | Solution NMR for prepolymers; Solid-state NMR for cross-linked networks. vt.edu |

| Differential Scanning Calorimetry | DSC | Glass Transition (T₉), Melting (Tₘ), Crystallization (T꜀) | Prepolymers and cross-linked networks. arabjchem.orgmdpi.com |

| Thermogravimetric Analysis | TGA | Thermal Stability, Decomposition Temperature | Prepolymers and cross-linked networks. researchgate.net |

| Dynamic Mechanical Analysis | DMA | Viscoelastic Properties (Storage/Loss Modulus), T₉ | Cross-linked networks. |

| Swelling Studies | - | Cross-link Density, Polymer-Solvent Interaction | Cross-linked networks. researchgate.net |

Theoretical Prediction of Novel Reactivity and Potential Materials from this compound

Computational chemistry provides powerful tools to accelerate materials discovery by predicting reactivity and properties before committing to extensive laboratory work. For this compound, theoretical studies represent a largely unexplored avenue that could guide the synthesis of novel polymers and materials.

Density Functional Theory (DFT): DFT calculations can provide deep mechanistic insights into the polymerization of DVE. researchgate.net Future research leveraging DFT should focus on:

Reaction Mechanisms: Calculating the energy profiles for the initiation, propagation, and termination/chain transfer steps in the cationic polymerization of DVE. mdpi.comrsc.org This can help identify rate-determining steps and predict how different initiators or reaction conditions will affect the polymerization outcome.

Catalyst and Initiator Design: Modeling the interaction between DVE and various catalysts or photoinitiators. mdpi.commdpi.com This can explain the activity of known systems and guide the design of more efficient and selective novel initiators. For instance, DFT can be used to assess the feasibility of a proposed photoinitiation cycle or the binding energy of a monomer to a catalyst's active site. rsc.org

Reactivity Ratios in Copolymers: Predicting the reactivity ratios for the copolymerization of DVE with other monomers. This would enable the in silico design of copolymers with a desired monomer sequence and, consequently, tailored material properties.

Molecular Dynamics (MD) Simulations: While DFT is excellent for studying specific reaction steps, MD simulations can model the collective behavior of polymer chains and predict bulk material properties. Unexplored avenues for MD simulations include:

Network Formation: Simulating the cross-linking process of DVE to predict the resulting network topology, including cross-link density, chain entanglement, and pore size distribution.

Property Prediction: Predicting the physical properties of the final cross-linked material, such as its glass transition temperature, mechanical modulus, and diffusion characteristics for small molecules within the network. This is particularly valuable for designing materials for applications like membranes or controlled-release systems.

Self-Assembly of Block Copolymers: If DVE is used to form a cross-linkable block in an amphiphilic block copolymer, MD simulations could predict the self-assembly of these macromolecules into various nanostructures in solution.

The synergy between theoretical prediction and experimental validation will be crucial for the rational design of the next generation of materials based on this compound.

| Computational Method | Focus of Study | Predicted Outcomes for this compound |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics | Polymerization mechanism pathways, activation energies, catalyst-monomer interactions, reactivity ratios. researchgate.netmdpi.com |

| Molecular Dynamics (MD) | Time-evolved motion of atoms and molecules | Polymer network topology, cross-link density, glass transition temperature, mechanical properties, self-assembled structures. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,2-Divinyloxyethane, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via acid-catalyzed etherification of ethylene glycol with vinyl bromide or chloride under controlled anhydrous conditions. Purification involves fractional distillation (boiling point: 125–127°C) under inert gas to prevent peroxide formation . Purity (>99%) can be verified using gas chromatography (GC) with flame ionization detection (FID) calibrated against certified reference standards .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Density and refractive index : Measured via pycnometry or digital densitometry (density: 0.914 g/mL at 25°C) .

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds under nitrogen/air atmospheres.

- Structural confirmation : H NMR (δ 3.6–4.2 ppm for vinyloxy protons) and FT-IR (C-O-C stretch at 1100–1250 cm) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Due to its low flash point (27°C) and peroxide-forming tendency, store in amber glass under nitrogen at 4°C with stabilizers (e.g., BHT). Use explosion-proof refrigerators and conduct regular peroxide testing via iodometric titration .

Advanced Research Questions

Q. How can this compound’s reactivity be leveraged in synthesizing crosslinked polymers for advanced coatings?